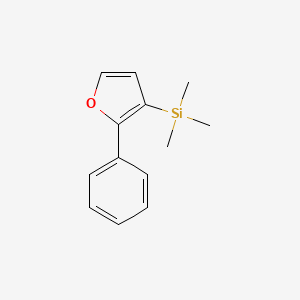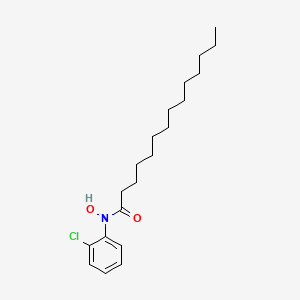
N-(2-Chlorophenyl)-N-hydroxytetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-N-hydroxytetradecanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group attached to a hydroxytetradecanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-hydroxytetradecanamide typically involves the reaction of 2-chloroaniline with tetradecanoic acid under specific conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chlorophenyl)-N-hydroxytetradecanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in an organic solvent.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(2-Chlorophenyl)-N-hydroxytetradecanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-Chlorophenyl)-N-hydroxytetradecanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of nitric oxide synthase by binding to its active site, thereby preventing the conversion of L-arginine to nitric oxide . This inhibition can lead to reduced levels of nitric oxide, which is implicated in various pathological conditions such as inflammation and neurodegeneration .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chlorophenyl)-N-hydroxyhexadecanamide
- N-(2-Chlorophenyl)-N-hydroxydecanoic acid
- N-(4-Chlorophenyl)-N-hydroxytetradecanamide
Uniqueness
N-(2-Chlorophenyl)-N-hydroxytetradecanamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a long tetradecanamide chain. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
82291-41-6 |
|---|---|
Formule moléculaire |
C20H32ClNO2 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N-hydroxytetradecanamide |
InChI |
InChI=1S/C20H32ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(23)22(24)19-16-14-13-15-18(19)21/h13-16,24H,2-12,17H2,1H3 |
Clé InChI |
VSSUYTZWFQFVEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


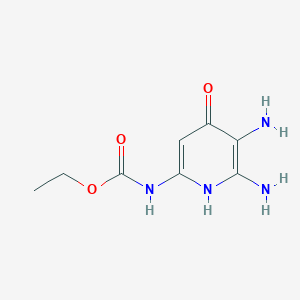
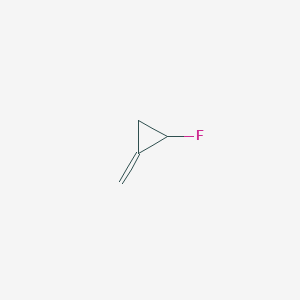
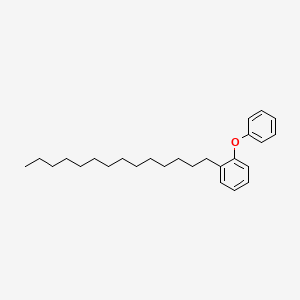
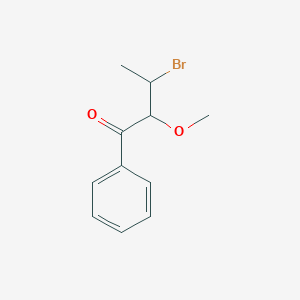
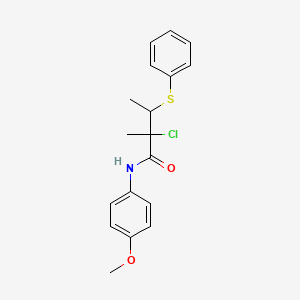
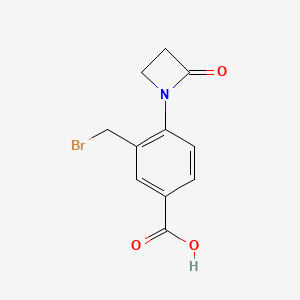
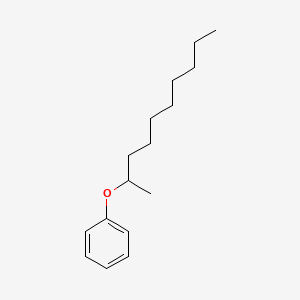
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
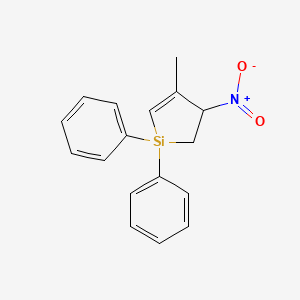
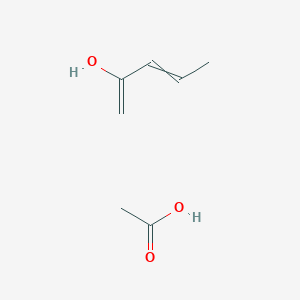
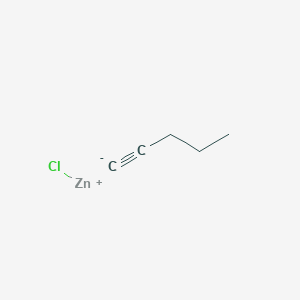
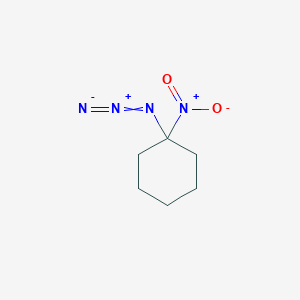
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
